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Compound of Interest

Compound Name: 5-Deoxy-D-ribo-hexose

Cat. No.: B15487374

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for common deoxygenation
methods utilized in carbohydrate synthesis. Deoxygenated carbohydrates are crucial
components of many biologically active molecules, including antibiotics and other therapeutics,
making their efficient synthesis a key focus in medicinal chemistry and drug development.[1]
The methods detailed below—Barton-McCombie deoxygenation, photoredox deoxygenation,
and electrochemical deoxygenation—offer distinct advantages and are suited for different

synthetic strategies.

Barton-McCombie Deoxygenation

The Barton-McCombie reaction is a well-established and reliable method for the deoxygenation
of alcohols in carbohydrates.[2][3][4][5] The reaction proceeds via a two-step process:
formation of a thiocarbonyl derivative (typically a xanthate) from the target hydroxyl group,
followed by a radical-initiated reduction using a tin hydride reagent.[2][3][4]
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Experimental Protocols

Protocol 1.1: Synthesis of a Xanthate Derivative

This protocol describes the formation of an S-methyl xanthate at a specific hydroxyl group of a
protected carbohydrate.

Materials:
» Protected carbohydrate (1.0 equiv)

e Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
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Anhydrous tetrahydrofuran (THF)

Carbon disulfide (CS2, 5.0 equiv)

Methyl iodide (Mel, 5.0 equiv)

Argon or Nitrogen atmosphere
Procedure:

e To a flame-dried round-bottom flask under an inert atmosphere, add the protected
carbohydrate and anhydrous THF.

e Cool the solution to 0 °C using an ice bath.

o Carefully add the sodium hydride portion-wise to the stirred solution.

e Stir the mixture at 0 °C for 30 minutes.

e Add carbon disulfide dropwise at O °C.

» Allow the reaction to warm to room temperature and stir for an additional hour.
o Add methyl iodide and continue stirring at room temperature for 24 hours.

o Concentrate the reaction mixture under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
S-methyl xanthate derivative.[4]

Protocol 1.2: Barton-McCombie Deoxygenation

This protocol details the deoxygenation of the synthesized xanthate derivative.
Materials:

o Carbohydrate xanthate (1.0 equiv)

e Tributyltin hydride (n-Bu3SnH, 2.0 equiv)
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» Azobisisobutyronitrile (AIBN, 0.2 equiv)

e Anhydrous toluene

e Argon or Nitrogen atmosphere

o Saturated aqueous ammonium chloride (NH4CI)
o Ethyl acetate (EtOAC)

e Brine

Procedure:

 In a round-bottom flask under an inert atmosphere, dissolve the carbohydrate xanthate in
anhydrous toluene.

e Add tributyltin hydride and AIBN to the solution at room temperature.

» Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is
consumed as monitored by TLC.

o Cool the reaction mixture to room temperature and quench with saturated aqueous NH4CI.
o Extract the mixture with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the filtrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to yield the
deoxygenated carbohydrate.[2][4]

Reaction Mechanism

The Barton-McCombie deoxygenation proceeds through a radical chain mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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